3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
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Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a multifaceted compound that has drawn significant attention in various scientific disciplines. This compound is characterized by a pyrimidine ring with two oxo groups and a benzo[d]thiazole moiety, making it an intriguing subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide generally involves the formation of the pyrimidine and benzo[d]thiazole rings followed by their coupling through a propanamide linker. Key steps may include:
Cyclization reactions: to form the pyrimidine core from precursor molecules such as urea or substituted acetoacetates.
Formation of the benzo[d]thiazole: ring through condensation reactions involving 2-aminothiophenol and appropriate aldehydes.
Coupling reactions: using standard peptide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized through continuous flow chemistry, which allows for better control over reaction parameters and improved yield. Techniques such as high-throughput screening and microwave-assisted synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The oxo groups in the pyrimidine ring can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can target the oxo groups or the benzo[d]thiazole moiety.
Substitution: Various nucleophiles can substitute at reactive positions on the pyrimidine or benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed:
Oxidation: Can lead to the formation of carboxylic acids or more complex oxo derivatives.
Reduction: Produces reduced forms such as amines or alcohols.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is utilized as a building block in organic synthesis due to its versatile reactivity and stability, making it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme functions and protein interactions. Its unique structure allows it to act as a selective inhibitor or activator in various biological pathways.
Medicine: The compound has potential therapeutic applications, especially in the development of new drugs targeting specific pathways in diseases such as cancer and infectious diseases. Its ability to modulate biological processes makes it a promising candidate in drug discovery.
Industry: In the industrial realm, it is used in the manufacture of agrochemicals and pharmaceuticals. Its robust chemical properties make it an excellent candidate for developing new materials with enhanced performance characteristics.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The oxo groups and benzo[d]thiazole moiety play crucial roles in its interaction with these targets, facilitating binding and modulation of biological pathways.
Comparison with Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives
Benzo[d]thiazole-based compounds
Propanamide-linked heterocycles
Uniqueness: What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide apart is its combined structural elements that confer unique reactivity and stability. Unlike other similar compounds, its specific arrangement allows for a broader range of applications and more potent biological activity.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-16-11-3-2-10(8-12(11)23-9)17-13(20)4-6-19-7-5-14(21)18-15(19)22/h2-3,5,7-8H,4,6H2,1H3,(H,17,20)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVDYPUTVBVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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